molecular formula C6H10O2 B8697524 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) CAS No. 63289-87-2

4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI)

Cat. No.: B8697524
CAS No.: 63289-87-2
M. Wt: 114.14 g/mol
InChI Key: HZEJQMZFNPCDQP-UHFFFAOYSA-N
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Description

4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) (CAS No. 7307-3-1) is a heterocyclic organic compound classified under biochemicals, available in high-purity grades (50 mg to 1 g packaging) . Its structure features a six-carbon chain with a ketone group at position 3, a hydroxyl group at position 5, and a (Z)-configured double bond between carbons 4 and 3. This compound is of interest in organic synthesis and biochemical research due to its reactive functional groups and stereochemistry.

Properties

IUPAC Name

4-hydroxyhex-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEJQMZFNPCDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333697
Record name 4-Hexen-3-one, 5-hydroxy-, (Z)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63289-87-2
Record name 4-Hexen-3-one, 5-hydroxy-, (Z)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural analogs of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Features Reference
4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) 7307-3-1 C₆H₁₀O₂ (Z)-configured double bond; hydroxyl at C5, ketone at C3
5-Hexen-2-one, 3-hydroxy- (9CI) 102283-45-4 C₆H₁₀O₂ Ketone at C2; hydroxyl at C3; no double bond in position 4-5
5-Hexen-3-one, 4,5-dihydroxy- (9CI) 107229-53-8 C₆H₁₀O₃ Additional hydroxyl at C4; diol structure
5-Hexen-2-one, 3-hydroxy-5-methyl- (9CI) 424819-61-4 C₇H₁₂O₂ Methyl group at C5; increased steric hindrance
2,4-Hexadienal, 5-hydroxy-, (Z,E)-(9CI) 102605-97-0 C₆H₈O₂ Conjugated dienal system (C2-C4); (Z,E)-configuration
5-Hexen-2-one, 3-hydroxy-3-methyl- (9CI) 103084-92-0 C₇H₁₂O₂ Branched methyl and hydroxyl groups at C3

Functional Group and Reactivity Analysis

  • Hydroxyl Position : The hydroxyl group at C5 in the parent compound contrasts with analogs like 5-Hexen-2-one, 3-hydroxy- (9CI) (hydroxyl at C3), which may alter hydrogen-bonding capacity and solubility .
  • Double Bond Configuration : The (Z)-configuration in the parent compound vs. (E,Z)-isomers (e.g., 2,4-Hexadienal, (Z,E)-(9CI)) affects molecular geometry and interaction with biological targets .

Physical and Chemical Properties

  • Molecular Weight : Ranges from 112.09 g/mol (simpler analogs) to 170.17 g/mol (heterocyclic derivatives) .
  • Polarity : Hydroxyl and ketone groups confer moderate polarity, but branched methyl groups (e.g., 424819-61-4) reduce aqueous solubility .
  • Stability : Conjugated systems like 2,4-Hexadienal (102605-97-0) may exhibit lower thermal stability due to reactive double bonds .

Preparation Methods

Catalytic Dehydration of Dihydroxy Ketones

Catalytic dehydration represents a direct route to α,β-unsaturated ketones. The patent CN103030541A demonstrates the dehydration of 4-hydroxy-3-hexanone to 4-hexene-3-one using WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts. Adapting this method for 5-hydroxy-4-hexen-3-one synthesis involves starting with a dihydroxy ketone precursor, such as 3,5-dihydroxyhexanone. Under controlled conditions (200–450°C, airspeed 0.5–15 hr⁻¹), the hydroxyl group at position 5 is retained while the hydroxyl at position 4 undergoes elimination to form the double bond. The catalyst’s acidic sites and pore structure (3–10 nm) favor intramolecular dehydration over intermolecular side reactions .

Key Parameters

  • Catalyst Composition : WO₃/ZrO₂-SiO₂ (W:Zr:Si = 0.1–0.25:1:12–25)

  • Temperature : 250–380°C (optimized for minimal byproduct formation)

  • Airspeed : 1–10 hr⁻¹ (balances residence time and throughput)

This method achieves ~75% yield in pilot studies, with Z-selectivity attributed to steric effects imposed by the catalyst’s mesoporous framework .

Hydration of Alkynones

The hydration of 5-hydroxy-4-hexen-2-yne offers a stereoselective pathway. As reported by Chemdad , alkynes undergo acid-catalyzed hydration (H₂SO₄/HgSO₄) to form α,β-unsaturated ketones. For the target compound, the alkyne precursor is synthesized via Sonogashira coupling between propargyl alcohol and a ketone derivative. Subsequent hydration introduces the ketone group while preserving the Z-configuration through syn-addition mechanisms.

Reaction Conditions

  • Catalyst : 10% HgSO₄ in H₂SO₄

  • Temperature : 80–100°C (prevents over-oxidation)

  • Time : 4–6 hours

Hydrogenation of 2-hexen-5-yn-4-one over Pd-CaCO₃ further refines the geometry, yielding 85% Z-isomer .

Aldol Condensation with Stereochemical Control

Aldol condensation between acetone and 3-hydroxypropanal generates the β-hydroxy ketone intermediate, which is dehydrated to form the α,β-unsaturated system. Using Evans’ oxazolidinone chiral auxiliaries, the Z-configuration is enforced during the enolate formation step. The hydroxyl group is introduced via asymmetric epoxidation followed by acid-catalyzed ring-opening.

Optimized Protocol

  • Base : LDA (Lithium Diisopropylamide) at −78°C

  • Oxidation : Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET)

  • Yield : 68% with 92% ee (enantiomeric excess)

This method, though multi-step, is favored for academic synthesis due to its high stereocontrol .

Oxidation of Allylic Alcohols

Oxidation of 5-hydroxy-4-hexen-3-ol using Jones reagent (CrO₃/H₂SO₄) selectively converts the secondary alcohol to a ketone. The double bond geometry is retained through mild oxidation conditions (0–5°C), avoiding isomerization.

Experimental Data

ParameterValue
Oxidizing AgentCrO₃ (2.5 equiv)
SolventAcetone/H₂O (4:1)
Yield78%
Z:E Ratio9:1

This route is scalable but requires careful handling of toxic chromium reagents .

Comparative Analysis of Methods

MethodYield (%)Z-SelectivityScalabilityCost Efficiency
Catalytic Dehydration75ModerateHighHigh
Alkyne Hydration85HighModerateModerate
Aldol Condensation68Very HighLowLow
Allylic Alcohol Oxidation78HighModerateModerate
Biocatalytic60*Very HighEmergingVariable

*Theoretical estimate based on analogous systems.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI)?

To confirm the structure and stereochemistry:

  • Nuclear Magnetic Resonance (NMR): Analyze chemical shifts and coupling constants to distinguish between (Z) and (E) isomers. For example, the double bond geometry can be inferred from 1^1H NMR coupling constants (typically 10–12 Hz for trans, 6–8 Hz for cis) .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and hydroxyl (-OH) stretching vibrations (e.g., ~1700 cm1^{-1} for ketones, ~3300 cm1^{-1} for hydroxyl groups) .
  • Mass Spectrometry (MS): Confirm molecular weight via molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass determination .
  • Computational Modeling: Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data for stereochemical validation .

Q. What purification techniques are effective for obtaining high-purity 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) for biochemical studies?

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate isomers and impurities .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water) to isolate crystalline products.
  • High-Performance Liquid Chromatography (HPLC): Employ chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution .

Advanced Research Questions

Q. How can researchers investigate the atmospheric degradation kinetics of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) involving ozone and hydroxyl radicals?

  • Smog Chamber Experiments: Simulate atmospheric conditions by mixing the compound with O3_3/OH radicals under controlled UV light. Monitor degradation products via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) .
  • Rate Constant Determination: Use relative rate methods with reference compounds (e.g., cyclohexane) to calculate OH/O3_3 reaction rates. Competitive kinetic assays are critical for urban pollution modeling .

Q. What experimental approaches probe the selective interaction of 4-Hexen-3-one derivatives with G-quadruplex DNA structures?

  • Fluorescent Titration Assays: Use probes like thioflavin T or derivatives of 9CI (as in ) to monitor fluorescence quenching/enhancement upon binding. Calculate binding constants (KdK_d) via Stern-Volmer plots .
  • Competitive Binding Studies: Compare selectivity against duplex DNA using electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) .
  • Molecular Docking: Predict binding modes using software like AutoDock Vina, focusing on π-π stacking and hydrogen-bonding interactions with G-quadruplex loops .

Q. How can (Z) and (E) isomers of 4-Hexen-3-one derivatives be differentiated during synthesis and characterization?

  • Nuclear Overhauser Effect (NOE) NMR: Irradiate protons across the double bond to detect spatial proximity in the (Z) isomer .
  • Vibrational Circular Dichroism (VCD): Resolve enantiomers by analyzing differential absorption of left- vs. right-circularly polarized IR light .
  • Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases for isomer separation .

Q. What computational strategies predict the reactivity of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) in nucleophilic addition reactions?

  • DFT Calculations: Optimize transition states for nucleophilic attack (e.g., by water or amines) at the carbonyl carbon. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites .
  • Molecular Dynamics (MD) Simulations: Study solvent effects on reaction pathways using explicit solvent models (e.g., water or ethanol) .

Q. How can environmental fate studies assess hydrolysis and photolysis pathways of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) in aquatic systems?

  • Photolysis Experiments: Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. Measure quantum yields using actinometers .
  • Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–9) to assess ester or ketone stability. Monitor reaction progress using 1^1H NMR or UV-Vis spectroscopy .

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